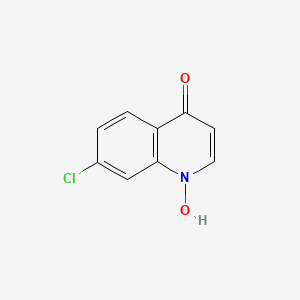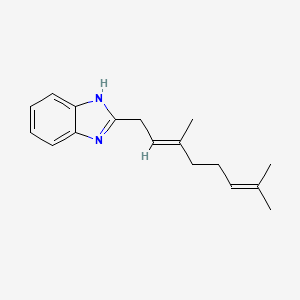
3,5,8-Trimethoxyphenanthrene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,8-Trimethoxyphenanthrene-1,4-dione is a naturally occurring phenanthrenequinone derivative. Phenanthrenequinones are a class of organic compounds characterized by a phenanthrene backbone with quinone functionalities. These compounds are known for their diverse biological activities and are often found in various plant species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrenequinone derivatives. One common method includes the use of methoxy-substituted phenanthrene precursors, which undergo oxidative cyclization to form the desired compound. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, such as plants belonging to the Dioscoreaceae family. Alternatively, it can be synthesized through chemical processes involving the methoxylation of phenanthrenequinone derivatives under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,8-Trimethoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone functionalities to hydroquinone forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher oxidation state phenanthrenequinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenanthrenequinones depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3,5,8-Trimethoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5,8-Trimethoxyphenanthrene-1,4-dione involves its interaction with various molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating specific signaling pathways such as the JNK and p38 pathways. It also inhibits the activity of certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,7-Trimethoxyphenanthrene-1,4-dione: Another phenanthrenequinone derivative with similar biological activities.
2,3,4-Trimethoxyphenanthrene-1,4-dione: Differing in the position of methoxy groups, affecting its reactivity and biological properties.
3,4,8-Trimethoxyphenanthrene-2,5-diol: A phenanthrene derivative with additional hydroxyl groups, influencing its chemical behavior.
Uniqueness
3,5,8-Trimethoxyphenanthrene-1,4-dione is unique due to its specific methoxy group positions, which confer distinct chemical reactivity and biological activity compared to other phenanthrenequinone derivatives. Its ability to selectively induce apoptosis in cancer cells makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
106868-02-4 |
|---|---|
Molekularformel |
C17H14O5 |
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
3,5,8-trimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C17H14O5/c1-20-12-6-7-13(21-2)15-10(12)5-4-9-11(18)8-14(22-3)17(19)16(9)15/h4-8H,1-3H3 |
InChI-Schlüssel |
NPHQWXNXFLKUJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC3=C(C2=C(C=C1)OC)C(=O)C(=CC3=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


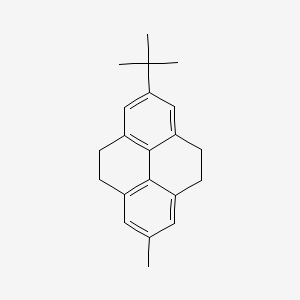
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
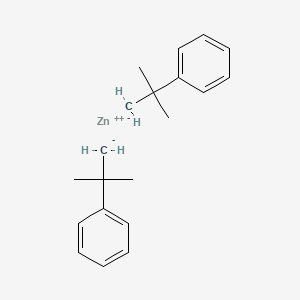
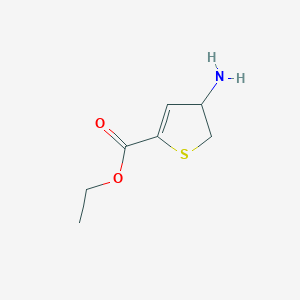

![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
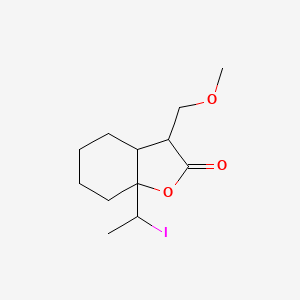
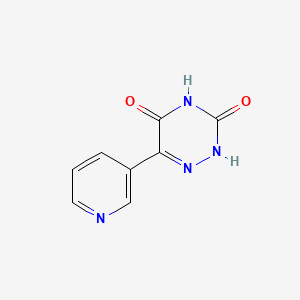
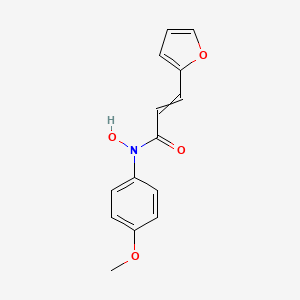
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
